2-Chloro-5-(naphthalen-1-yl)isonicotinic acid
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Overview
Description
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a chloro group at the second position, a naphthalen-1-yl group at the fifth position, and a carboxylic acid group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 2-chloro-5-bromopyridine with naphthalen-1-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of 5-(naphthalen-1-yl)isonicotinic acid.
Substitution: Formation of substituted isonicotinic acid derivatives.
Scientific Research Applications
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive isonicotinic acid derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-tuberculosis agents.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and naphthalen-1-yl groups may enhance its binding affinity and specificity towards these targets. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Isonicotinic Acid: Lacks the chloro and naphthalen-1-yl groups, making it less hydrophobic and potentially less bioactive.
2,6-Dichloroisonicotinic Acid: Contains two chloro groups, which may alter its reactivity and biological activity.
Naphthalen-1-yl Derivatives: Compounds with similar naphthalen-1-yl groups but different functional groups attached to the pyridine ring.
Uniqueness: 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid is unique due to the presence of both chloro and naphthalen-1-yl groups, which may confer distinct chemical and biological properties. These groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-5-naphthalen-1-ylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFOUDHNWJWRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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